molecular formula C6H13ClN2O B597604 (S)-N-(Pyrrolidin-3-yl)acetamide hydrochloride CAS No. 1246277-44-0

(S)-N-(Pyrrolidin-3-yl)acetamide hydrochloride

Cat. No.: B597604
CAS No.: 1246277-44-0
M. Wt: 164.633
InChI Key: NVIYDYVCYFKVCW-RGMNGODLSA-N
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Description

(S)-N-(Pyrrolidin-3-yl)acetamide hydrochloride is a chiral compound with significant applications in various fields of scientific research. It is known for its unique structural properties, which make it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules.

Scientific Research Applications

(S)-N-(Pyrrolidin-3-yl)acetamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It serves as a precursor in the development of pharmaceuticals, particularly those targeting the central nervous system.

    Industry: The compound is used in the production of fine chemicals and as a building block in various industrial processes.

Safety and Hazards

“(S)-N-(Pyrrolidin-3-yl)acetamide hydrochloride” is classified with the signal word “Warning” and has hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding inhalation of dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(Pyrrolidin-3-yl)acetamide hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with (S)-pyrrolidine-3-carboxylic acid.

    Amidation: The carboxylic acid group is converted to an amide group through a reaction with acetic anhydride in the presence of a base such as triethylamine.

    Hydrochloride Formation: The resulting (S)-N-(Pyrrolidin-3-yl)acetamide is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-N-(Pyrrolidin-3-yl)acetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Secondary amines derived from the reduction of the amide group.

    Substitution: Various substituted amides depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (S)-N-(Pyrrolidin-3-yl)acetamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-(Pyrrolidin-3-yl)acetic acid hydrochloride
  • (S)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester hydrochloride

Uniqueness

(S)-N-(Pyrrolidin-3-yl)acetamide hydrochloride is unique due to its specific structural features, which confer distinct reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications in drug development and research.

Properties

IUPAC Name

N-[(3S)-pyrrolidin-3-yl]acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.ClH/c1-5(9)8-6-2-3-7-4-6;/h6-7H,2-4H2,1H3,(H,8,9);1H/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVIYDYVCYFKVCW-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H]1CCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00735269
Record name N-[(3S)-Pyrrolidin-3-yl]acetamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00735269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246277-44-0
Record name N-[(3S)-Pyrrolidin-3-yl]acetamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00735269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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